N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide
Description
Properties
IUPAC Name |
N-[5-(2-bromoacetyl)-2-phenylmethoxyphenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4S/c1-23(20,21)18-14-9-13(15(19)10-17)7-8-16(14)22-11-12-5-3-2-4-6-12/h2-9,18H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZJJGHZRBKVHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)C(=O)CBr)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458561 | |
| Record name | N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14347-25-2 | |
| Record name | N-[5-(2-Bromoacetyl)-2-(phenylmethoxy)phenyl]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14347-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(benzyloxy)-5-(2-bromoacetyl)phenyl]methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes the following steps:
Formation of the benzyloxy group: This step involves the reaction of a phenol derivative with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyloxy group.
Introduction of the bromoacetyl group: The benzyloxy-substituted phenol is then reacted with bromoacetyl bromide in the presence of a base like pyridine to introduce the bromoacetyl group.
Formation of the methanesulfonamide group: Finally, the intermediate compound is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the benzyloxy and bromoacetyl groups.
Hydrolysis Reactions: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under anhydrous conditions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromoacetyl group with an amine can form an amide derivative, while oxidation of the benzyloxy group can yield a benzoic acid derivative.
Scientific Research Applications
N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials and chemical processes. Its unique reactivity makes it a valuable component in industrial applications.
Mechanism of Action
The mechanism of action of N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is mediated by the functional groups present in the compound, which can form hydrogen bonds, hydrophobic interactions, and covalent bonds with the target molecules. The pathways involved in its mechanism of action depend on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
Key Structural Features :
- Methanesulfonamide core : Enhances metabolic stability and binding affinity to biological targets.
- Bromoacetyl substituent : A reactive handle for further chemical modifications or covalent interactions with target proteins.
Synthetic Relevance :
The synthesis of such compounds typically involves multi-step protocols, including sulfonylation of amine intermediates (similar to methods described in for analogous sulfonamides) . Bromoacetylation and benzyloxy substitution require careful optimization to avoid side reactions.
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The following table highlights structural analogs and their key differences:
Key Observations :
- Substitution at Position 5 : Bromoacetyl vs. bromoaryl () or tert-butyl () alters electronic properties and steric bulk, impacting target interactions.
- Benzoxazole vs. Pyrimidine Cores : Benzoxazole-containing analogs () may exhibit enhanced aromatic stacking compared to pyrimidine derivatives ().
- Amino vs. Bromoacetyl Groups: The amino group in facilitates hydrogen bonding, whereas bromoacetyl in the target compound supports covalent inhibition strategies.
Solubility and Stability
Biological Activity
N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and enzyme inhibitory effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a benzyloxy group, a bromoacetyl moiety, and a methanesulfonamide functional group. This unique combination suggests potential interactions with various biological targets, particularly in the realm of enzyme inhibition and antimicrobial activity.
1. Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit varying degrees of antimicrobial activity. The minimum inhibitory concentration (MIC) values are critical for assessing the efficacy of these compounds against pathogenic bacteria.
| Compound | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| 4d | E. coli | 6.72 |
| 4h | S. aureus | 6.63 |
| 4a | Multi-pathogen | 6.67 |
The compound 4d was particularly effective against E. coli, while 4h showed strong activity against S. aureus .
2. Anti-inflammatory Activity
In vivo studies demonstrated that certain sulfonamide derivatives significantly inhibited carrageenan-induced rat paw edema, showcasing their anti-inflammatory properties.
| Compound | Inhibition (%) at 1h | Inhibition (%) at 2h | Inhibition (%) at 3h |
|---|---|---|---|
| 4a | 94.69 | 89.66 | 87.83 |
These results suggest that compounds like 4a could be promising candidates for developing anti-inflammatory drugs .
3. Enzyme Inhibition
The compound's potential as an inhibitor of human monoamine oxidases (hMAOs) has been evaluated, with findings indicating strong inhibitory effects.
- IC50 Values : The compound demonstrated potent inhibition of hMAO-B with an IC50 value significantly lower than many existing inhibitors.
- Selectivity Index : A high selectivity index was noted, indicating preferential inhibition of hMAO-B over hMAO-A, which is desirable for minimizing side effects .
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into structure-activity relationships (SAR) and mechanisms of action.
- Study on Benzene Sulfonamides : A series of benzene sulfonamides were synthesized and evaluated for their antimicrobial and anti-inflammatory activities. The structural modifications significantly influenced their biological efficacy .
- Benzothiazole Derivatives : Research on benzothiazole derivatives indicated that modifications similar to those in this compound resulted in enhanced MAO-B inhibitory activity and neuroprotective effects, suggesting potential applications in neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
